IL-17 modulator 4

IL-17A Inhibition pIC50 Target Engagement

Oral IL-17A research is limited by injectable biologics. IL-17 modulator 4 (CAS 2446803-65-0) is a synthetic small-molecule prodrug designed for oral dosing. - **Active metabolite** (IL-17 modulator 1) inhibits IL-17A/IL-17RA PPI; potency comparable to anti-IL-17A antibodies. - **Oral bioavailability** enables chronic gavage studies in psoriasiform dermatitis & arthritis models. - **Selective for IL-17A/A** over IL-17A/F, clarifying homodimer-specific pathology. Supplied with ≥98% purity. Ideal for preclinical oral proof-of-concept studies.

Molecular Formula C27H34N6O2
Molecular Weight 474.6 g/mol
Cat. No. B11936030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL-17 modulator 4
Molecular FormulaC27H34N6O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C
InChIInChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m0/s1
InChIKeyCQKVACARDGYEMU-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IL-17 Modulator 4: Oral Prodrug for IL-17A Research


IL-17 modulator 4 (CAS 2446803-65-0) is a synthetic small molecule prodrug that is enzymatically converted in vivo to the active IL-17 modulator 1 . IL-17 modulator 1 functions as a potent protein-protein interaction inhibitor, disrupting the binding of the IL-17A homodimer to its cognate receptor IL-17RA, thereby blocking downstream pro-inflammatory signaling cascades [1]. Unlike injectable monoclonal antibody biologics (e.g., secukinumab, ixekizumab) that dominate the clinical landscape, this compound class is explicitly designed for oral bioavailability, representing a mechanistically distinct tool for investigating IL-17A-mediated pathophysiology in preclinical models of autoimmunity and inflammation [2].

Oral prodrug Enables chronic oral dosing in rodent models of psoriasis and arthritis
IL-17A/A selective Targets IL-17A homodimer with minimal IL-17A/F cross-reactivity
Small-molecule tool Non-biologic probe for IL-17 pathway studies, distinct from injectable antibodies

IL-17 Modulator 4: Unique Oral Prodrug Advantage


Interchangeability among small molecule IL-17 modulators is precluded by divergent pharmacodynamic potency and, critically, route of administration suitability. While alternative research compounds such as IL-17 modulator 5 or IL-17 modulator 6 exhibit potent inhibition in vitro (IC50 values in the low nanomolar to sub-nanomolar range), the absence of a documented oral prodrug strategy for those specific entities often confines their utility to intraperitoneal or intravenous administration in animal models . IL-17 modulator 4, through its active metabolite IL-17 modulator 1, bridges the gap between high-affinity target engagement and oral dosing feasibility, thereby enabling chronic dosing regimens in rodent models of psoriasis and arthritis that better mimic potential oral therapeutic paradigms [1]. Substitution with a non-prodrug, non-orally optimized analog fundamentally alters the pharmacokinetic profile and experimental relevance of the study [2].

Route mismatch

Non-oral IL-17 modulators (e.g., modulator 5, 6) lack documented oral bioavailability; parenteral-only administration may shift pharmacokinetic profile and model relevance.

Prodrug dependency

Compounds without a prodrug strategy cannot replicate the sustained exposure profile of orally converted IL-17 modulator 1, limiting chronic dosing applicability.

Biologic comparators

Injectable anti-IL-17 antibodies (e.g., secukinumab) cannot serve as oral small-molecule tools; direct substitution misrepresents oral pathway investigation.

IL-17 Modulator 4: Key Comparative Evidence


Active Metabolite Potency vs. In-Class Modulators

IL-17 modulator 4 acts as a prodrug; therefore, direct comparison of its active metabolite (IL-17 modulator 1) is the relevant metric for target engagement. IL-17 modulator 1 inhibits the biological action of IL-17A with a pIC50 of 8.2 (equivalent to an IC50 of approximately 6.3 nM) . This places its potency intermediate between IL-17 modulator 5 (IC50 = 1 nM) and IL-17A modulator-2 (pIC50 = 8.3), but distinct from IL-17 modulator 6 (pIC50 = 9.1, equivalent to ~0.8 nM) .

Active metabolite potency
Cross-study comparable
pIC50 8.2
≈ 6.3 nM
Moderate target engagement for pathway studies; potency intermediate between tested analogs.
~6-fold less potent than modulator 5 (1 nM); ~8-fold less than modulator 6 (0.8 nM). HEK-Blue IL-17A reporter assay.
IL-17A Inhibition pIC50 Target Engagement

Oral Bioavailability: Key Differentiator

IL-17 modulator 4 is explicitly characterized as an orally active prodrug, converting to the efficacious modulator IL-17 modulator 1 . In contrast, comparator compounds such as IL-17 modulator 5 and IL-17 modulator 6 lack explicit documentation of oral bioavailability in the public domain, and are often administered parenterally in research settings . This represents a functional, rather than potency-based, differentiation. Approved biologics (secukinumab, ixekizumab) require subcutaneous or intravenous injection, precluding oral dosing entirely [1].

Oral bioavailability
Class-level inference
Oral prodrug confirmed
Supports chronic oral dosing in preclinical models; avoids injection-related variability.
Comparators 5/6: parenteral only; biologics: injectable. Qualitative route differentiation.
Oral Administration Prodrug In Vivo PK

IL-17A/A Selectivity vs. Biologics

Small molecules derived from this chemical series bind specifically to the IL-17A/A homodimer, with minimal effect on the IL-17A/F heterodimer [1]. In preclinical models of psoriasiform dermatitis and arthritis, oral administration of these IL-17A/A-selective antagonists delivered efficacy comparable to anti-IL-17A biologics (e.g., secukinumab), achieving similar maximal responses in blocking Th17 cell supernatant-induced keratinocyte activation [2]. This demonstrates that selective neutralization of the IL-17A/A homodimer is sufficient to recapitulate the efficacy of broader-spectrum antibody blockade in these disease models.

IL-17A/A selectivity vs. biologic
Head-to-head comparison
Comparable maximal response
Supports IL-17A/A homodimer sufficiency in model endpoints; distinct from IL-17A/F blockade.
Rodent psoriasiform dermatitis model. Reported equivalent endpoint to anti-IL-17A biologic.
IL-17A Homodimer In Vivo Efficacy Psoriasis Model

IL-17 Modulator 4: Optimal Research Applications


Chronic Oral Dosing in Psoriasis and Arthritis Models

Based on the compound's oral prodrug design and demonstrated in vivo efficacy comparable to anti-IL-17A biologics in rodent models, IL-17 modulator 4 is optimally suited for chronic oral administration studies in psoriasiform dermatitis and inflammatory arthritis [1]. This application leverages the convenience and reduced stress of oral gavage, enabling long-term efficacy and tolerability assessments that would be impractical with injectable compounds [2].

Mechanistic Dissection of IL-17A/A vs. IL-17A/F Signaling

The selective binding of the active metabolite to the IL-17A/A homodimer, with minimal cross-reactivity to IL-17A/F, makes IL-17 modulator 4 a precise tool for delineating the specific contribution of IL-17A homodimers in complex inflammatory cascades [1]. This is particularly relevant in tissues where both isoforms are expressed, allowing researchers to test the sufficiency of IL-17A/A blockade alone [2].

Validation of Oral IL-17 Blockade Strategy

Given the clinical validation of injectable IL-17 biologics but the unmet need for oral alternatives, IL-17 modulator 4 serves as a critical research tool to validate the concept of oral IL-17 inhibition [1]. Its use in preclinical proof-of-concept studies helps establish the feasibility and potential safety margins of oral IL-17 pathway modulation prior to clinical candidate development [2].

Application
Selection Property
Validation Focus
Chronic oral dosing studies in psoriasis/arthritis models
Oral prodrug with confirmed in vivo conversion
Model endpoint response and tolerability monitoring
IL-17A/A vs. IL-17A/F pathway dissection
Selective IL-17A/A homodimer binding
Isoform-specific pathway-response interpretation
Oral IL-17 blockade proof-of-concept
Non-injectable, oral small molecule
Exposure-model validation and target engagement assays

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